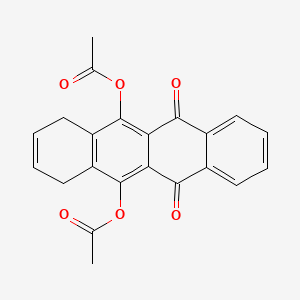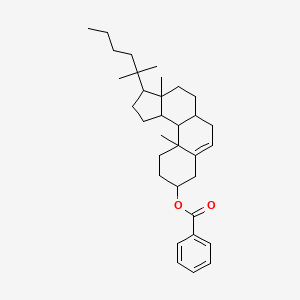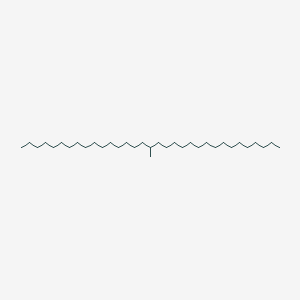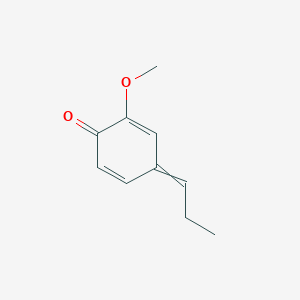![molecular formula C18H26N2 B14617261 1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole CAS No. 61019-46-3](/img/structure/B14617261.png)
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to a hexan-2-yl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,4,6-trimethylphenyl group: This can be achieved through Friedel-Crafts alkylation of mesitylene (1,3,5-trimethylbenzene) with appropriate alkyl halides.
Attachment of the hexan-2-yl chain: The 2,4,6-trimethylphenyl group is then reacted with a hexan-2-yl halide under basic conditions to form the desired intermediate.
Cyclization to form the imidazole ring: The intermediate is then subjected to cyclization reactions with formamide or other nitrogen sources to form the imidazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the imidazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which 1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole exerts its effects involves interactions with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 2,4,6-trimethylphenyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to a range of biological effects, including antimicrobial activity and modulation of inflammatory pathways.
類似化合物との比較
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole can be compared with other similar compounds, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound also contains the 2,4,6-trimethylphenyl group but differs in its overall structure and applications.
2,4,6-Trimethylacetophenone: While this compound shares the 2,4,6-trimethylphenyl group, it lacks the imidazole ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the imidazole ring and the 2,4,6-trimethylphenyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
61019-46-3 |
|---|---|
分子式 |
C18H26N2 |
分子量 |
270.4 g/mol |
IUPAC名 |
1-[1-(2,4,6-trimethylphenyl)hexan-2-yl]imidazole |
InChI |
InChI=1S/C18H26N2/c1-5-6-7-17(20-9-8-19-13-20)12-18-15(3)10-14(2)11-16(18)4/h8-11,13,17H,5-7,12H2,1-4H3 |
InChIキー |
FHGHRLOYMORMNX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC1=C(C=C(C=C1C)C)C)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


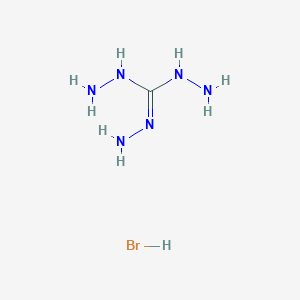
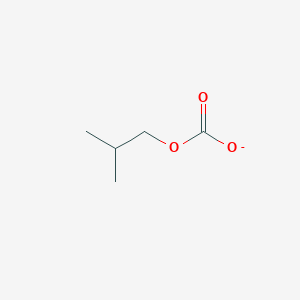
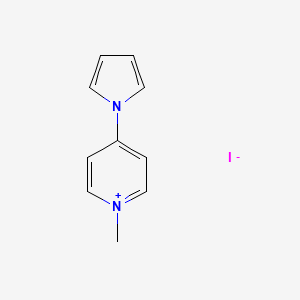

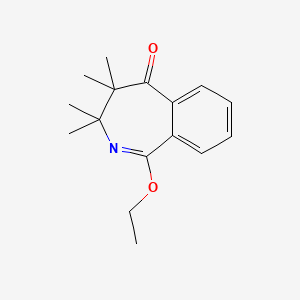
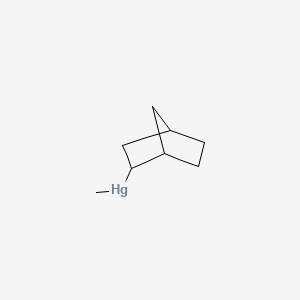
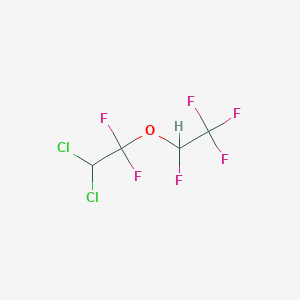
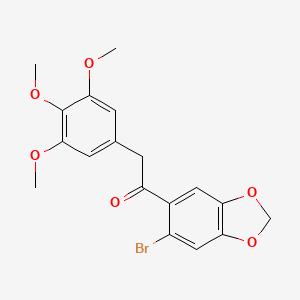
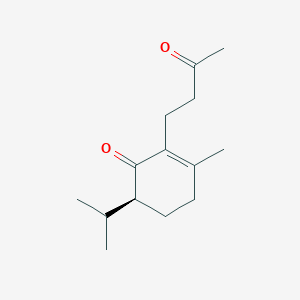
![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
